molecular formula C6H7NO3 B1245777 3-Acryloyl-2-oxazolidinone CAS No. 2043-21-2

3-Acryloyl-2-oxazolidinone

Cat. No.: B1245777
CAS No.: 2043-21-2
M. Wt: 141.12 g/mol
InChI Key: HIBSYUPTCGGRSD-UHFFFAOYSA-N
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Description

3-Acryloyl-2-oxazolidinone is a heterocyclic compound that features both an oxazolidinone ring and an acryloyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Mechanism of Action

Target of Action

The primary target of 3-Acryloyl-2-oxazolidinone is the HIV-1 protease , a key enzyme in the life cycle of the HIV virus . This enzyme is responsible for the cleavage of the viral polyprotein precursors, which is a crucial step in the maturation of the virus. Inhibiting this enzyme prevents the maturation of the virus, thereby halting its replication .

Mode of Action

This compound interacts with the HIV-1 protease through a process known as the Diels–Alder reaction . In this reaction, this compound acts as a dienophile, reacting with cyclopentadiene in the presence of a Lewis acid . The resulting cycloadducts are highly functionalized and serve as useful intermediates for the synthesis of potent HIV-1 protease inhibitors .

Biochemical Pathways

The interaction of this compound with the HIV-1 protease affects the viral maturation pathway . By inhibiting the HIV-1 protease, the viral polyprotein precursors cannot be cleaved into their functional parts, preventing the maturation and subsequent replication of the virus .

Pharmacokinetics

Itsmelting point is reported to be 83°C , which may influence its solubility and hence its absorption and distribution

Result of Action

The result of the action of this compound is the inhibition of the HIV-1 protease , leading to the prevention of viral maturation and replication . This makes it a potent inhibitor of HIV-1, with potential applications in the treatment of HIV/AIDS .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures between 0-10°C to maintain its stability . Additionally, the compound should avoid heat

Biochemical Analysis

Biochemical Properties

3-Acryloyl-2-oxazolidinone plays a significant role in biochemical reactions, particularly in the context of asymmetric synthesis. It acts as a dienophile in Diels-Alder reactions, which are crucial for the formation of complex cyclic structures. In these reactions, this compound interacts with Lewis acids such as diethylaluminum chloride to form highly functionalized cycloadducts . These cycloadducts are valuable intermediates in the synthesis of bioactive compounds, including HIV-1 protease inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, in the synthesis of HIV-1 protease inhibitors, this compound forms a high-affinity ligand that binds to the active site of the enzyme, inhibiting its activity . This binding interaction is facilitated by the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-ligand complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to heat or light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are critical for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At higher doses, this compound can induce toxic effects, including myelosuppression and hepatotoxicity . These dose-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. Understanding these transport and distribution dynamics is critical for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. This subcellular targeting is essential for its role in modulating cellular processes and achieving desired therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acryloyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of oxazolidinone with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Acryloyl-2-oxazolidinone undergoes various chemical reactions, including:

    Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming highly functionalized cycloadducts.

    Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Diels-Alder Reactions: Typically involve Lewis acids such as diethylaluminum chloride to promote the reaction.

    Substitution Reactions: Common nucleophiles include amines and thiols, with reactions often carried out in polar solvents like dimethylformamide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Cycloadducts: From Diels-Alder reactions, resulting in complex cyclic structures.

    Substituted Derivatives: From nucleophilic substitution, leading to various functionalized oxazolidinones.

Scientific Research Applications

3-Acryloyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a ligand in the design of enzyme inhibitors.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and antibacterial agents.

    Industry: Utilized in the production of specialty polymers and advanced materials due to its reactive acryloyl group.

Comparison with Similar Compounds

Similar Compounds

    3-Acryloyl-2-oxazolidinone: Unique due to its combination of an acryloyl group and an oxazolidinone ring.

    2-Oxazolidinone: Lacks the acryloyl group, making it less reactive in certain synthetic applications.

    Acryloyl Chloride: While reactive, it does not possess the heterocyclic structure of this compound.

Uniqueness

This compound stands out due to its dual functionality, allowing it to participate in a broader range of chemical reactions compared to its simpler counterparts. This versatility makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

3-prop-2-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-5(8)7-3-4-10-6(7)9/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBSYUPTCGGRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438461
Record name 3-Acryloyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-21-2
Record name 3-Acryloyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is 3-acryloyl-2-oxazolidinone, and why is it of interest to researchers?

A1: this compound is an organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable in reactions like Diels-Alder and 1,3-dipolar cycloadditions due to its electron-deficient olefin, which acts as a good dienophile and dipolarophile. [, , , , , , , , , , ]

Q2: What are some key reactions where this compound is used as a substrate?

A2: Research highlights this compound's role as a preferred substrate in:

  • Diels-Alder Reactions: It reacts with dienes like cyclopentadiene, often in the presence of chiral Lewis acid catalysts, to create complex cyclic systems with high enantio- and diastereoselectivity. [, , , , , ]
  • 1,3-Dipolar Cycloadditions: It reacts with various 1,3-dipoles, including nitrile oxides and azomethine imines, to yield valuable heterocyclic compounds with excellent stereocontrol. [, , , ]
  • Michael Additions: It can undergo Michael additions with nucleophiles like N-Boc-2-silyloxypyrroles, catalyzed by Lewis acids such as Sc(OTf)3, providing access to functionalized pyrrole derivatives. [, ]

Q3: What role does chirality play in reactions involving this compound?

A3: While this compound itself is not chiral, its reactions can be rendered enantioselective by employing chiral Lewis acid catalysts. These catalysts, often complexes incorporating ligands like bis(oxazoline) or binaphthyldiimine, coordinate to the substrate and influence the approach of the reacting partner, leading to the preferential formation of one enantiomer over the other. [, , , , , , , , ]

Q4: What are the structural features of this compound that make it suitable for these reactions?

A4: this compound's reactivity stems from:

    Q5: How does the choice of catalyst impact the outcome of reactions with this compound?

    A5: The choice of catalyst, particularly the metal center and the ligand structure, significantly influences enantio- and diastereoselectivity. For example, Ni(II)-binaphthyldiimine complexes excel in Diels-Alder reactions with cyclopentadiene, while Sc(III)-Pybox catalysts are favored in 1,3-dipolar cycloadditions with 2-benzopyrylium-4-olate. [, , ]

    Q6: Has computational chemistry been used to study reactions involving this compound?

    A6: While not extensively covered in the provided research, computational chemistry techniques, like Density Functional Theory (DFT), can be valuable tools to: * Study Reaction Mechanisms: Unraveling the mechanistic pathways and transition states involved in reactions with this compound.* Predict Stereoselectivity: Predicting the enantiomeric excess and diastereomeric ratios based on catalyst structure and reaction conditions.* Design New Catalysts: Guiding the development of novel, more efficient chiral catalysts for reactions involving this compound. []

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